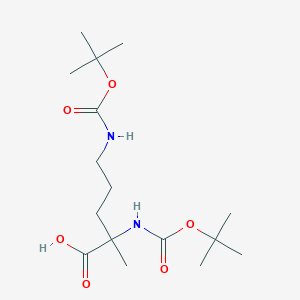

Di-Boc-alpha-methyl-DL-ornithine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVBDMQVKANIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Context of Non Proteinogenic Alpha Methylated Amino Acids

Non-proteinogenic amino acids are those not found among the 20 standard amino acids encoded by the genetic code. Their incorporation into peptides or their use as standalone molecules allows for the exploration of novel chemical and biological space. A particularly impactful modification is alpha-methylation, the substitution of the alpha-hydrogen atom of an amino acid with a methyl group.

This seemingly simple alteration imparts significant conformational constraints on the amino acid residue. The presence of the alpha-methyl group restricts the rotation around the peptide backbone, influencing the secondary structure of peptides. This can lead to the stabilization of specific conformations, such as helices, which can be crucial for biological activity. Furthermore, the alpha-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo stability and bioavailability of peptide-based drugs. The introduction of alpha-methylated amino acids is a widely used strategy in drug design to create more robust and potent therapeutic peptides. enamine.net

The Significance of Ornithine Derivatives in Chemical Synthesis and Biological Studies

Ornithine, a non-proteinogenic amino acid, plays a vital role in metabolism as an intermediate in the urea (B33335) cycle. researchgate.net Beyond its natural function, ornithine and its derivatives are valuable tools in scientific research. In chemical synthesis, the two amino groups of ornithine—the alpha-amino group and the delta-amino group—provide two points for modification, allowing for the construction of diverse molecular architectures. This makes ornithine a versatile scaffold for creating libraries of compounds for drug screening. sigmaaldrich.com

From a biological perspective, derivatives of ornithine have been instrumental in studying enzyme mechanisms and developing potent inhibitors. A notable example is alpha-methyl-ornithine, which has been identified as a powerful competitive inhibitor of ornithine decarboxylase (ODC). nih.govnih.gov ODC is a key enzyme in the biosynthesis of polyamines, molecules essential for cell proliferation. By inhibiting ODC, alpha-methyl-ornithine can block the production of polyamines, thereby halting cell growth. This property has made it a subject of interest in cancer research. nih.govnih.gov The synthesis of such inhibitors often requires the use of protected forms of alpha-methyl-ornithine to control the reactivity of the amino groups during the synthetic process.

An Overview of Di Tert Butyloxycarbonyl Boc Protection Strategies in Amino Acid Chemistry

Spectroscopic Methods for Structural Elucidation of Di-Boc-alpha-methyl-DL-ornithine

Spectroscopic techniques are indispensable for confirming the covalent structure of this compound, providing information on the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the presence of two Boc groups on the α- and δ-amino groups leads to a large signal in the upfield region, typically around 1.45 ppm, integrating to 18 protons. The alpha-methyl group introduces a characteristic singlet at approximately 1.5 ppm. The diastereotopic methylene (B1212753) protons of the ornithine side chain (β and γ) would appear as complex multiplets. The presence of rotamers due to the carbamate (B1207046) bonds can lead to peak broadening or the appearance of multiple sets of signals for adjacent protons. chemicalbook.com

¹³C NMR is equally informative. The carbonyl carbons of the two Boc groups and the carboxylic acid give rise to distinct signals in the downfield region (155-175 ppm). The quaternary α-carbon, a key feature of this modified amino acid, would have a characteristic chemical shift. The methyl carbons of the Boc groups and the α-methyl group would appear in the upfield region (~28 ppm). mdpi.com Studies on similar N-Boc protected amino acids show that the chemical shifts of the carbonyl carbons are sensitive to solvent polarity. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| α-CH₃ | ~1.5 (s) | ~25 |

| β-CH₂ | Multiplet | ~28-30 |

| γ-CH₂ | Multiplet | ~38-40 |

| δ-CH₂ | Multiplet | ~55-58 |

| Boc-CH₃ (x2) | ~1.45 (s, 18H) | ~28.5 |

| α-C | - | ~60 |

| Boc C=O (x2) | - | ~155-157 |

| Acid C=O | - | ~175 |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy in Structural Analysis

Vibrational and electronic spectroscopy provide complementary data for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the vibrations of its functional groups. Key absorptions include:

N-H Stretching: A broad band around 3300-3400 cm⁻¹ corresponding to the carbamate N-H bonds.

C-H Stretching: Absorptions just below 3000 cm⁻¹ from the alkyl and methyl C-H bonds.

C=O Stretching: Strong, distinct bands are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the two Boc-group carbamate C=O stretches appear at a lower frequency, around 1680-1700 cm⁻¹. nih.gov

C-O Stretching: Strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-O bonds within the Boc and carboxylic acid groups.

UV-Vis Spectroscopy: As this compound lacks a significant chromophore that absorbs in the near-UV or visible range, it is not expected to show strong absorbance above 220 nm. This characteristic is typical for simple, protected amino acids. However, UV detection can be made possible through derivatization or complexation, for instance, with copper (II) ions, which can increase the sensitivity of UV-Vis detection by two to three orders of magnitude for amino acids. nih.gov

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing its isomeric composition, which is particularly important for a racemic (DL) compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is most common.

The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the efficient elution of the compound and any potential impurities. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected at a specific wavelength (e.g., 210-220 nm, where the carbamate and carboxyl groups absorb). For Boc-protected ornithine derivatives, purity levels of ≥96.0% are commonly reported. sigmaaldrich.comsigmaaldrich.com

Table 2: Example HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temp. | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatized Forms

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. thermofisher.com Therefore, derivatization is required to convert the polar functional groups (specifically the carboxylic acid) into more volatile and thermally stable forms. sigmaaldrich.com

A common derivatization technique is esterification of the carboxylic acid group, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. Silylation is another widely used method where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen of the carboxylic acid with a TMS or TBDMS group, respectively. thermofisher.comsigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivatized analyte from by-products, and the mass spectrometer provides a fragmentation pattern that can confirm the molecular structure and mass. For instance, derivatization with methyl chloroformate is a versatile method for the GC-MS analysis of metabolites with amino and carboxylic acid groups. springernature.com

Chiral Chromatography for Enantiomeric Excess Determination of Optically Active Derivatives

Since the starting material is a DL-ornithine derivative, it exists as a 1:1 mixture of two enantiomers (Di-Boc-alpha-methyl-D-ornithine and Di-Boc-alpha-methyl-L-ornithine). While the racemate itself does not require enantiomeric excess determination, chiral chromatography is the definitive technique used to separate and quantify enantiomers if an optically active version were synthesized or resolved. researchgate.net

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating the enantiomers of protected amino acids. yakhak.org The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have slightly different interaction energies, leading to different retention times. nih.gov The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. researchgate.net By comparing the peak areas of the two separated enantiomers, the enantiomeric ratio or enantiomeric excess (ee) can be precisely calculated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) stands as an indispensable tool in the structural elucidation of protected amino acids, providing precise molecular weight determination and detailed insights into their fragmentation patterns. In the context of this compound, MS techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI), are crucial for verifying its identity and purity.

The analysis begins with the determination of the molecular ion, which corresponds to the intact, protonated molecule [M+H]⁺. The high-resolution mass of this ion allows for the confirmation of the elemental composition of this compound. The calculated monoisotopic mass of this compound (C₁₆H₃₀N₂O₆) is 346.2104 g/mol . In a typical ESI-MS experiment, the compound would be detected as its protonated form [M+H]⁺ at an m/z of approximately 347.2177.

Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) of the precursor molecular ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For Boc-protected amino acids, characteristic fragmentation pathways are consistently observed. The most prominent of these is the neutral loss of isobutylene (B52900) (56.0626 Da) from the tert-butoxycarbonyl (Boc) group, a process that can be likened to a McLafferty-type rearrangement. Another common fragmentation is the loss of the entire Boc group (100.0528 Da) or the loss of carbon dioxide (44.00 Da) from the Boc-protected amine.

Given that this compound possesses two Boc groups, its fragmentation spectrum is expected to exhibit sequential losses of these protective moieties. The presence of the alpha-methyl group also influences the fragmentation, potentially leading to characteristic losses and rearrangements that can help to confirm its position.

The fragmentation of this compound is anticipated to proceed through several key steps. The initial fragmentation of the [M+H]⁺ ion would likely involve the loss of one isobutylene molecule to yield a fragment ion. This can be followed by the loss of a second isobutylene molecule, or alternatively, the loss of the entire first Boc group. Further fragmentation could then occur from these initial product ions, leading to a cascade of smaller fragments that correspond to different parts of the original molecule.

The detailed analysis of these fragmentation pathways is critical for confirming the structure of synthesized protected amino acids like this compound and for identifying any potential impurities or side-products from the synthetic process.

| Ion | Description | Calculated m/z |

| [M+H]⁺ | Protonated molecular ion | 347.2177 |

| [M+H - C₄H₈]⁺ | Loss of one isobutylene molecule | 291.1551 |

| [M+H - 2(C₄H₈)]⁺ | Loss of two isobutylene molecules | 235.0925 |

| [M+H - Boc]⁺ | Loss of one Boc group | 247.1649 |

| [M+H - 2(Boc)]⁺ | Loss of two Boc groups | 147.1121 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide from a Boc group | 303.2228 |

| [M+H - Boc - CO₂]⁺ | Loss of one Boc group and one CO₂ molecule | 203.1699 |

Applications of Di Boc Alpha Methyl Dl Ornithine in Peptide Chemistry and Medicinal Chemistry Research

Role as a Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of Di-Boc-alpha-methyl-DL-ornithine into peptide chains is a key strategy for developing molecules with improved stability and defined structures. The alpha-methyl group is particularly influential in this regard.

Incorporation into Oligopeptides and Macrocyclic Peptide Scaffolds

The alpha-methyl group on this compound introduces significant conformational constraints on the peptide backbone. enamine.netnih.gov This restriction limits the rotational freedom around the peptide bonds, encouraging the formation of specific secondary structures like helices and β-turns. nih.govupc.edu This is particularly beneficial in the design of macrocyclic peptides, where a pre-disposed turn-like structure can facilitate the ring-closing reaction. upc.edu The resulting cyclic molecules often possess a more rigid and well-defined three-dimensional shape, which is a desirable trait for achieving high-affinity binding to biological targets. The ornithine side chain itself can be a key component in macrocyclization, for instance, by forming a lactam bond with the C-terminus. upc.edupeptide.com

Design of Protease-Resistant and Conformationally Constrained Peptide Analogs

A primary obstacle for peptide-based drugs is their rapid degradation by proteases in the body. The alpha-methyl group provides steric hindrance that shields the adjacent peptide bond from enzymatic cleavage, thus enhancing the peptide's resistance to proteolysis. enamine.netnih.gov This leads to a longer biological half-life. Research has shown that peptides incorporating α-methylated amino acids exhibit increased resistance to various proteases. nih.gov Beyond stability, the conformational constraints imposed by the alpha-methyl group help to lock the peptide into its bioactive conformation, potentially increasing its potency and selectivity for its target receptor. enamine.netnih.gov

Utilization in Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is readily integrated into standard solid-phase peptide synthesis (SPPS) workflows, which are the foundation of modern peptide manufacturing. iris-biotech.de

Compatibility with Standard Protecting Group Strategies (e.g., Fmoc/Boc Orthogonality)

The term "Di-Boc" indicates that both the alpha-amino group and the delta-amino group on the ornithine side chain are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. peptide.comscbt.com This makes the building block suitable for the traditional Boc/Bzl SPPS strategy, where repeated treatments with a moderate acid like trifluoroacetic acid (TFA) remove the temporary N-terminal Boc group. peptide.comchempep.com

Crucially, this compound is also compatible with the more common Fmoc/tBu strategy. bachem.com In this approach, the N-terminal protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base such as piperidine. americanpeptidesociety.org The Boc group on the ornithine side chain is stable to these basic conditions. This "orthogonal" protection scheme allows the side-chain Boc group to be selectively removed at a later stage using acid, without affecting the rest of the peptide, enabling site-specific modifications. iris-biotech.depeptide.comnih.gov

| Protecting Group Strategy | Temporary Nα-Protection | Side-Chain Protection | Nα-Deprotection Reagent | Side-Chain Deprotection Reagent |

| Boc/Bzl | Boc | Benzyl-based (e.g., Bzl) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) |

| Fmoc/tBu | Fmoc | t-Butyl-based (e.g., Boc) | Base (e.g., Piperidine) | Moderate Acid (e.g., TFA) |

On-Resin Chemical Transformations and Derivatizations

The protected delta-amino group of the ornithine side chain provides a versatile handle for chemical modifications while the peptide is still anchored to the solid support. nih.govnih.gov After the selective removal of the side-chain's Boc group, the exposed amine can be functionalized in numerous ways. peptide.compeptide.com This allows for the attachment of various molecules, such as fluorescent labels for imaging studies, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties. nih.gov This on-resin derivatization is a powerful technique for generating libraries of peptide analogs to explore structure-activity relationships. nih.gov

Development of Biochemical Probes and Enzyme Inhibitors

The unique structure of alpha-methyl-ornithine makes it a valuable component for designing molecules that can interact with and modulate the function of specific enzymes.

DL-alpha-Methyl ornithine is a known potent competitive inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines which are essential for cell proliferation. nih.govpnas.orgnih.gov By blocking ODC, alpha-methyl-ornithine can inhibit processes like DNA synthesis and cell growth, making it a subject of research for conditions characterized by rapid cell division. nih.govpnas.org The inhibitory mechanism involves the alpha-methyl-ornithine acting as a substrate mimic, which, after enzymatic processing, leads to the inactivation of the enzyme. nih.gov The development of novel ODC inhibitors remains an active area of research. acs.org Furthermore, by attaching reporter groups to the ornithine side chain, researchers can create biochemical probes to study the interactions, distribution, and mechanism of action of peptides and their analogs in biological systems. nih.gov

Strategies for Targeting Pyridoxal Phosphate (B84403) (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme, derived from vitamin B6, that plays a crucial role in a wide array of enzymatic reactions essential for amino acid metabolism. nih.govdrugbank.com These PLP-dependent enzymes, which include decarboxylases, transaminases, and racemases, are involved in key cellular processes, making them attractive targets for therapeutic intervention in various diseases. nih.govresearchgate.net The fundamental catalytic mechanism of PLP-dependent enzymes involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate. drugbank.compsu.edu This initial step is central to the subsequent chemical transformations catalyzed by the enzyme.

The inhibition of PLP-dependent enzymes is a well-established strategy in drug discovery. One of the most prominent examples is the targeting of ornithine decarboxylase (ODC), a PLP-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis. nih.govdatapdf.com Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in diseases such as cancer and parasitic infections like African sleeping sickness. nih.govdatapdf.com

Strategies for inhibiting PLP-dependent enzymes often revolve around the design of molecules that can interact with the enzyme's active site and interfere with the catalytic cycle. These inhibitors can be broadly categorized as:

Substrate Analogues: These molecules mimic the natural substrate of the enzyme and compete for binding to the active site. By binding to the enzyme, they prevent the natural substrate from being processed.

Mechanism-Based Inhibitors (Suicide Inhibitors): These are unreactive molecules that are converted into a highly reactive species by the target enzyme's own catalytic mechanism. This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. acs.org

Covalent Adduct Formers with PLP: Some inhibitors are designed to react directly with the PLP coenzyme within the active site, forming a stable, inactive adduct. acs.orgnih.gov

The design of specific and potent inhibitors requires a deep understanding of the three-dimensional structure of the target enzyme's active site and the catalytic mechanism. datapdf.com

Inhibitor Design Principles Based on Ornithine Scaffolds

The ornithine scaffold has served as a foundational template for the design of numerous inhibitors targeting PLP-dependent enzymes, particularly ornithine decarboxylase (ODC). The development of these inhibitors is guided by several key principles aimed at maximizing potency and selectivity.

A pivotal modification to the ornithine structure has been the introduction of a methyl group at the alpha-position, leading to the creation of α-methyl-ornithine . This seemingly simple modification results in a potent competitive inhibitor of ODC. nih.govnih.gov The presence of the α-methyl group is believed to hinder the decarboxylation step of the enzymatic reaction. nih.gov DL-alpha-Methyl ornithine has been shown to effectively block the proliferation of rat hepatoma cells in culture by inhibiting ODC and consequently depleting the intracellular concentrations of putrescine and spermidine (B129725). nih.govnih.gov

Another successful strategy has been the development of α-difluoromethylornithine (DFMO) , also known as eflornithine. frontiersin.org DFMO is an irreversible inhibitor of ODC and is an approved drug for the treatment of African sleeping sickness. acs.orgfrontiersin.org It acts as a mechanism-based inhibitor, where the enzyme's catalytic machinery processes DFMO, leading to the formation of a reactive intermediate that covalently modifies a cysteine residue in the active site, thereby permanently inactivating the enzyme. acs.orgfrontiersin.org

The design of novel ODC inhibitors also focuses on creating molecules that form stable covalent adducts with the PLP cofactor. acs.org One such example is the design of inhibitors that maintain a specific three-atom spacing between a basic terminal amine and another functional group, mimicking the α- to ε-amine distance in the natural substrate ornithine. acs.org This design principle aims to ensure proper positioning within the active site for effective interaction with PLP.

The synthesis of these potent ornithine-based inhibitors often necessitates the use of protected amino acid derivatives to control the chemical reactions and ensure the desired final product. This compound serves as a crucial precursor in this context. The two Boc (tert-butyloxycarbonyl) groups protect the α- and δ-amino groups of the ornithine backbone, allowing for selective modifications at other parts of the molecule or for controlled deprotection during the synthesis of the final inhibitor. nih.gov The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

Table 1: Research Findings on Ornithine-Based Inhibitors of Ornithine Decarboxylase (ODC)

| Inhibitor | Type of Inhibition | Key Research Finding |

| α-Methyl-ornithine | Competitive | Potently inhibits ODC, leading to the depletion of polyamines and blocking cell proliferation in rat hepatoma cells. nih.govnih.gov |

| α-Difluoromethylornithine (DFMO) | Irreversible (Mechanism-Based) | Acts as a suicide inhibitor, forming a covalent bond with a cysteine residue in the ODC active site. Approved for treating African sleeping sickness. acs.orgfrontiersin.org |

| Ornithine Analogues | Varied | The synthesis of various structural analogues of ornithine has helped to delineate the structural requirements for binding to the ODC active site. nih.gov |

Mechanistic and Biochemical Investigations Involving Ornithine Derivatives

Enzyme-Ligand Recognition and Binding Studies (In Vitro)

In vitro studies are fundamental to characterizing the interaction between an enzyme and a potential inhibitor. These studies provide quantitative measures of binding affinity and inhibitory potency.

Quantitative Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki, kinact)

Research into ornithine analogues has identified alpha-methyl-ornithine as a notable reversible inhibitor of ornithine decarboxylase (ODC). A study by Bey et al. (1978) synthesized and evaluated fourteen structural analogues of ornithine for their ability to inhibit ODC from various sources, including rat liver and hepatoma cells. Among the compounds tested, (+)-alpha-methylornithine, which was assigned the L-configuration, emerged as the most potent reversible inhibitor. nih.gov

The inhibitory activity of such compounds is typically quantified using parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki, on the other hand, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. For reversible inhibitors, the Ki can be determined through analysis of enzyme kinetics in the presence of varying concentrations of the inhibitor and the substrate.

While specific kinetic data (IC50, Ki) for Di-Boc-alpha-methyl-DL-ornithine is not present in the reviewed literature, the data for alpha-methyl-ornithine underscores the importance of the alpha-methyl group in conferring inhibitory activity. The Boc-protected derivative would be expected to be inactive as the bulky, non-polar Boc groups would sterically and electronically hinder the necessary interactions with the enzyme's active site, which is tailored to bind the positively charged amino groups of the natural substrate, ornithine. Deprotection to yield alpha-methyl-ornithine would be a prerequisite for ODC inhibition.

Table 1: Kinetic Parameters of Selected ODC Inhibitors

| Compound | Target Enzyme | IC50 | Ki | Inhibition Type |

| (+)-alpha-Methylornithine | Rat Liver ODC | Potent | Not Specified | Reversible |

| α-Difluoromethylornithine (DFMO) | Human ODC | ~7.5 μM (for d-DFMO) | 28.3±3.4 μM (for d-DFMO) | Irreversible |

Data for (+)-alpha-methylornithine is qualitative as presented in the source. nih.gov Data for DFMO is from a study on its enantiomers. theadl.com

Structural Analysis of Enzyme-Inhibitor Complexes

The three-dimensional structure of an enzyme in complex with an inhibitor provides invaluable insights into the molecular basis of inhibition. X-ray crystallography is a powerful technique used to determine these structures at atomic resolution.

X-Ray Crystallography of Protein-Ligand Adducts

While specific X-ray crystal structures of ornithine decarboxylase in complex with alpha-methyl-ornithine or its di-Boc derivative were not found in the reviewed literature, numerous crystal structures of ODC with its substrate, co-factor, and other inhibitors like α-difluoromethylornithine (DFMO) have been solved. These structures reveal that ODC is a homodimeric enzyme, with the active site located at the interface of the two monomers. nih.gov

The active site is a well-defined pocket that accommodates the ornithine substrate. The binding is mediated by a series of hydrogen bonds and electrostatic interactions between the amino acid residues of the enzyme and the functional groups of the substrate. The pyridoxal-5'-phosphate (PLP) cofactor is covalently bound to a lysine (B10760008) residue in the active site via a Schiff base.

Active Site Characterization and Molecular Interaction Motifs

The active site of ODC is characterized by a set of conserved residues that are crucial for substrate recognition and catalysis. The binding of the natural substrate, L-ornithine, involves interactions with both the alpha-amino group and the delta-amino group, as well as the carboxyl group.

For an inhibitor like alpha-methyl-ornithine to bind to the active site, it must mimic the key interactions of the natural substrate. The presence of the alpha-methyl group in alpha-methyl-ornithine introduces a modification at the Cα position. This substitution likely affects the positioning of the molecule within the active site and may interfere with the catalytic steps that follow substrate binding. The potency of (+)-alpha-methylornithine as a reversible inhibitor suggests that it can effectively occupy the active site and prevent the binding of the natural substrate, ornithine. nih.gov

The di-Boc derivative, with its protected amino groups, would be unable to form the critical salt bridges and hydrogen bonds that are essential for anchoring ornithine and its analogues within the active site. The bulky tert-butyl groups would likely lead to steric clashes with the active site residues, preventing effective binding.

Elucidation of Enzyme Catalytic Cycles and Inhibition Mechanisms

Understanding the catalytic cycle of an enzyme is essential for deciphering the mechanism of its inhibition. ODC catalyzes the decarboxylation of ornithine to produce putrescine and carbon dioxide in a PLP-dependent manner.

The catalytic cycle begins with the formation of an external aldimine between the alpha-amino group of ornithine and the PLP cofactor. This is followed by the decarboxylation of the ornithine moiety, which is facilitated by the electron-withdrawing capacity of the pyridinium (B92312) ring of PLP. The resulting quinonoid intermediate is then protonated, and subsequent hydrolysis releases the product, putrescine, and regenerates the PLP-lysine internal Schiff base.

A reversible inhibitor like alpha-methyl-ornithine likely acts as a competitive inhibitor. This means it competes with the natural substrate, ornithine, for binding to the active site. By binding to the active site, it prevents the formation of the enzyme-substrate complex and thus inhibits the catalytic reaction. The presence of the alpha-methyl group may prevent the proper alignment required for the decarboxylation step, or it may simply block the active site from the true substrate. The reversibility of the inhibition indicates that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is lowered.

In contrast, irreversible inhibitors, such as DFMO, form a covalent bond with a residue in the active site, leading to permanent inactivation of the enzyme. nih.gov

Computational Chemistry and Molecular Modeling of Di Boc Alpha Methyl Dl Ornithine and Its Interactions

Ligand Docking and Scoring Methodologies for Binding Prediction

Ligand docking is a cornerstone of computational drug discovery, offering predictions of the preferred orientation of a ligand when bound to a receptor. For Di-Boc-alpha-methyl-DL-ornithine, docking studies would be instrumental in predicting its binding mode within the active site of ornithine decarboxylase (ODC). ODC is a key enzyme in polyamine biosynthesis, a pathway often upregulated in cancer cells. tandfonline.com

The process would involve preparing the three-dimensional structures of both the ligand, this compound, and the target protein, ODC. The large and flexible nature of the di-tert-butoxycarbonyl (Boc) protecting groups presents a significant conformational search challenge for docking algorithms. These bulky groups can dramatically influence the molecule's shape and how it fits into a binding pocket. numberanalytics.comrsc.org

Various docking programs, such as AutoDock, Glide, or MOE, could be employed. nih.govunar.ac.id These programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy or a score. A lower binding energy generally indicates a more favorable interaction. In a hypothetical docking simulation of this compound into the ODC active site, the scoring function would evaluate factors like:

Van der Waals interactions: Between the ligand and the protein.

Electrostatic interactions: Involving the charged groups of the ligand and protein residues.

Hydrogen bonding: The Boc groups, while primarily hydrophobic, contain carbonyl oxygens that could act as hydrogen bond acceptors.

Desolvation penalties: The energy cost of removing the ligand and the binding site from the solvent.

A crucial aspect of these studies is the validation of the docking protocol. This is often achieved by redocking a known co-crystallized ligand and ensuring the program can reproduce the experimentally observed binding pose.

Table 1: Hypothetical Docking Scores for this compound and Related Compounds with ODC

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| L-Ornithine (natural substrate) | -6.5 | Hydrogen bonds with Asp332, Gly235; Salt bridge with Glu274 |

| alpha-methyl-ornithine | -7.2 | Similar to L-ornithine with additional hydrophobic contact from the methyl group |

| This compound | -8.5 | Hydrophobic interactions from Boc groups with a lipophilic channel; Potential H-bonds from Boc carbonyls |

| DFMO (Eflornithine) | -7.8 | Covalent bond formation with Cys360 (not captured by all scoring functions) |

Note: The data in this table is illustrative and intended to represent typical outputs of docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While ligand docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the stability of its complex with ODC. tandfonline.com

An MD simulation would typically start with the best-docked pose of the ligand-protein complex. The system would be solvated in a box of water molecules, and ions would be added to neutralize the charge. The simulation then calculates the forces on all atoms at very small time steps (on the order of femtoseconds) and uses these forces to predict the subsequent atomic positions.

Key insights from MD simulations of the this compound-ODC complex would include:

Conformational Flexibility: The simulation would reveal the range of motion of the Boc groups and how they adapt to the local environment of the binding pocket.

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, one can assess the stability of the binding. A stable RMSD suggests a stable complex.

Interaction Dynamics: MD allows for the analysis of the persistence of hydrogen bonds and other key interactions identified in docking. It can reveal intermittent interactions that are not apparent in a static model.

Water Dynamics: The role of water molecules in mediating interactions between the ligand and the protein can be investigated.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of the this compound-ODC Complex

| Parameter | Value | Interpretation |

| Simulation Length | 100 ns | Sufficient time to observe local conformational changes and assess stability. |

| Average Ligand RMSD | 1.5 Å | Indicates stable binding within the active site. |

| Key Hydrogen Bond Occupancy | Boc1-carbonyl...Ser200-HG: 65% | Suggests a moderately stable hydrogen bond. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A theoretical estimation of the binding affinity, incorporating dynamic effects. |

Note: The data in this table is illustrative and based on typical results from MD simulations.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. semanticscholar.orgresearchgate.net For this compound, QC methods like Density Functional Theory (DFT) or Hartree-Fock (HF) can be used to calculate a variety of properties that are not accessible with classical methods like docking and MD. nih.govnih.gov

These calculations would typically be performed on the isolated ligand to understand its intrinsic properties. Key parameters that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding potential electrostatic interactions with the target protein.

Partial Atomic Charges: QC calculations can assign partial charges to each atom in the molecule, providing a more accurate representation of the charge distribution than the simplified point charges used in classical force fields.

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | -0.5 eV | Indicates the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.2 Debye | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are invaluable for conducting structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. nih.govnih.gov For this compound, a computational SAR study would involve creating a series of virtual analogs and predicting their binding affinity for ODC.

This process would leverage the docking and MD simulation protocols established for the parent molecule. By systematically modifying the structure of this compound and evaluating the predicted activity of the resulting analogs, researchers can build a model that relates specific structural features to inhibitory potency.

Potential modifications to this compound for a computational SAR study could include:

Altering the Boc groups: Replacing one or both Boc groups with other protecting groups of varying size and hydrophobicity to probe the importance of these features for binding.

Modifying the alpha-methyl group: Replacing the methyl group with other small alkyl or functional groups to explore the steric and electronic requirements at this position.

Introducing substituents on the ornithine backbone: Adding functional groups to the carbon chain to explore potential new interactions with the protein.

The results of such a study can be summarized in an SAR table, which helps to identify key structural motifs responsible for activity and guide the design of improved inhibitors. acs.org

Table 4: Illustrative Computational SAR Data for Analogs of this compound

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Change in Affinity |

| 1 | Original Compound | -8.5 | Baseline |

| 2 | Mono-Boc-alpha-methyl-ornithine | -7.9 | Reduced hydrophobic interactions due to removal of one Boc group. |

| 3 | Di-Cbz-alpha-methyl-ornithine | -8.2 | Different steric and electronic profile of the Cbz group compared to Boc. |

| 4 | Di-Boc-alpha-ethyl-ornithine | -8.0 | Potential steric clash of the larger ethyl group in the active site. |

Note: This table presents hypothetical data to illustrate the process of a computational SAR study.

Biosynthetic Pathways and Metabolic Roles of Ornithine in Research Systems

Natural Occurrence and Biosynthesis of Ornithine

Ornithine is a naturally occurring amino acid in many organisms, though it is not incorporated into proteins during translation. wikipedia.org Its production is tightly regulated and follows a well-defined biosynthetic route.

The most well-known role of ornithine is as a crucial intermediary in the urea (B33335) cycle, also known as the ornithine cycle. pnas.orgnih.gov This cycle is the primary mechanism for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into the less toxic compound urea for excretion. nih.gov The cycle takes place predominantly in the liver. nih.gov

The key steps of the urea cycle involving ornithine are as follows:

Step 1: Formation of Citrulline: Ornithine transcarbamylase catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to produce citrulline. nih.gov

Step 2: Regeneration of Ornithine: In the final step of the cycle, the enzyme arginase cleaves arginine to yield urea and regenerate ornithine, which can then re-enter the cycle. pnas.orgpnas.org

The urea cycle is intricately linked with the citric acid cycle (Krebs cycle), with fumarate (B1241708) produced during the urea cycle being an intermediate of the Krebs cycle. pnas.org In cases of deficiencies in urea cycle enzymes, such as ornithine transcarbamylase deficiency, there can be a buildup of precursors like carbamoyl phosphate, leading to an increase in orotic acid levels. wikipedia.org

In microorganisms like Corynebacterium glutamicum, ornithine is synthesized from glutamate (B1630785) through a series of enzymatic reactions. ontosight.aifrontiersin.org This pathway is a significant focus for metabolic engineering to produce ornithine on an industrial scale. The biosynthesis of L-ornithine from glutamate in C. glutamicum involves several key enzymatic steps, with N-acetylglutamate kinase being a rate-limiting enzyme that is subject to feedback inhibition by L-arginine. researchgate.net

The main pathway for ornithine biosynthesis from glutamate involves the following intermediates:

N-Acetylglutamate

N-Acetyl-gamma-glutamyl-phosphate

N-Acetylglutamate-semialdehyde

N-Acetylornithine

Ornithine

This pathway consumes NADPH, a critical cofactor in cellular metabolism. frontiersin.org

Interconnections with Polyamine Metabolism and Biogenic Amine Formation

Ornithine is a direct precursor for the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. researchgate.netnih.gov These polycations are essential for cell growth, differentiation, and proliferation. nih.gov The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netnih.gov

Elevated polyamine levels are often observed in cancer cells, making the enzymes of this pathway, particularly ODC, a target for cancer therapy. nih.gov The compound alpha-methyl ornithine has been shown to be a potent competitive inhibitor of ODC, leading to the depletion of putrescine and spermidine and subsequently blocking cell proliferation. nih.govnih.gov The regulation of ODC is complex and involves feedback mechanisms by polyamines themselves. nih.gov

The metabolism of ornithine is also interconnected with that of other amino acids, including arginine and proline, forming a network of pathways for nitrogen assimilation and distribution. nih.gov

Strategies for Metabolic Engineering to Produce Ornithine and its Derivatives

The industrial production of L-ornithine is primarily achieved through microbial fermentation, with Corynebacterium glutamicum being a key production organism. nih.gov Various metabolic engineering strategies have been employed to enhance L-ornithine yields in this bacterium.

Key strategies include:

Blocking Competing Pathways: Deleting genes such as proB (to prevent proline synthesis) and argF (to block the conversion of ornithine to citrulline) directs the metabolic flux towards ornithine production. nih.gov

Deregulation of Biosynthetic Pathways: Deleting the argR gene, which encodes the repressor of the arginine operon, leads to the upregulation of the ornithine biosynthetic genes. nih.gov

Overexpression of Key Enzymes: Increasing the expression of the argCJBD genes, which are involved in the conversion of glutamate to ornithine, significantly boosts production. nih.gov

Enhancing NADPH Supply: As NADPH is a limiting factor, strategies to increase its availability, such as redirecting carbon flux through the pentose (B10789219) phosphate pathway, have been successful in improving ornithine yields. frontiersin.orgnih.gov

These genetic modifications have led to substantial increases in L-ornithine production, with fed-batch cultivation of engineered strains achieving high titers. nih.gov Research is also exploring the use of alternative carbon sources, such as xylose, for ornithine production. nih.gov

Interactive Data Table: Key Genes in C. glutamicum Metabolic Engineering for L-Ornithine Production

| Gene | Function of Encoded Protein | Engineering Strategy | Impact on L-Ornithine Production | Reference |

| proB | Gamma-glutamyl phosphate reductase | Deletion | Blocks proline biosynthesis, redirecting flux to ornithine. | nih.gov |

| argF | Ornithine transcarbamylase | Deletion | Prevents conversion of ornithine to citrulline. | nih.gov |

| argR | Arginine operon repressor | Deletion | Deregulates arginine biosynthetic pathway, increasing ornithine synthesis. | nih.gov |

| argCJBD | Enzymes for ornithine biosynthesis | Overexpression | Increases the rate of conversion of glutamate to ornithine. | nih.gov |

| pgi | Glucose-6-phosphate isomerase | Modification of start codon | Redirects carbon flux to the pentose phosphate pathway for NADPH regeneration. | nih.gov |

| zwf | Glucose-6-phosphate dehydrogenase | Modification of start codon | Redirects carbon flux to the pentose phosphate pathway for NADPH regeneration. | nih.gov |

| tkt | Transketolase | Promoter replacement | Enhances the pentose phosphate pathway for increased NADPH supply. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for Di-Boc-alpha-methyl-DL-ornithine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of This compound typically involves sequential Boc-protection of the amino groups in DL-ornithine, followed by α-methylation. A common approach uses the Bucherer-Bergs reaction for hydantoin intermediate formation, which is then hydrolyzed to yield the ornithine backbone . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example:

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR , FT-IR , and mass spectrometry for comprehensive characterization:

- ¹H/¹³C NMR: Verify Boc group integration (tert-butyl peaks at ~1.4 ppm) and α-methyl resonance (~1.2 ppm). Compare with reference spectra for DL-ornithine derivatives .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 347.23 (calculated for C₁₆H₃₀N₂O₆).

- FT-IR: Identify carbonyl stretches (Boc groups at ~1680–1720 cm⁻¹) and primary amine absence (post-Boc protection) .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are optimal?

Methodological Answer: The DL-racemic mixture requires chiral separation via:

- Chiral HPLC: Use a Chiralpak IA or IB column with isocratic elution (hexane:isopropanol 90:10, 1 mL/min). Monitor enantiomer resolution at 210 nm .

- Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer in aqueous buffer .

Data Contradiction Note: Reported enantioselectivity (E values) may vary between 10–50 depending on solvent and enzyme batch. Replicate experiments under controlled humidity and temperature .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

Methodological Answer: Boc groups are acid-labile; stability studies should include:

- pH Stability Assays: Incubate compound in buffers (pH 2–12) at 25°C. Quantify degradation via HPLC.

- Thermal Analysis: Use DSC/TGA to identify decomposition temperatures (>150°C for Boc-protected compounds).

Key Finding: Degradation accelerates at pH < 4 (e.g., 50% loss in 24 hours at pH 2). Store lyophilized samples at –20°C under nitrogen .

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Impurity Profiles: Trace solvents (e.g., DMF) or residual catalysts (NaH) can interfere. Use LC-MS to identify contaminants .

- Assay Variability: Standardize protocols (e.g., IC₅₀ determination in triplicate with positive/negative controls) and report full statistical parameters (SD, p-values) .

Recommendation: Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.